Boc-Gln-Ala-Arg-AMC HCl functions as a substrate for specific proteases, enzymes that cleave peptide bonds in proteins. The structure of the molecule incorporates an AMC (7-Amino-4-Methylcoumarin) group attached at the C-terminus. AMC is a non-fluorescent molecule. When Boc-Gln-Ala-Arg-AMC HCl is cleaved by a protease at the specific recognition sequence (Arg-AMC), the AMC group is released. AMC in its free form is highly fluorescent, allowing for easy detection through fluorescence spectroscopy [].
This property makes Boc-Gln-Ala-Arg-AMC HCl a valuable tool for researchers to measure protease activity. By monitoring the increase in fluorescence over time, scientists can quantify the enzymatic activity of specific proteases in various biological samples. This application is particularly useful in studies on protease function, regulation, and inhibition [].
Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate widely utilized in biochemical assays to detect protease activity, particularly that of trypsin and TMPRSS2 (transmembrane protease serine 2). The compound releases a fluorescent group, 7-amino-4-methylcoumarin, upon cleavage by these enzymes, making it an essential tool for studying enzyme kinetics and screening for inhibitors . Its molecular formula is CHClNO, and it has a molecular weight of approximately 667.16 g/mol .
Boc-Gln-Ala-Arg-AMC HCl acts as a substrate for trypsin. Its specific amino acid sequence (Arg-AMC) serves as a recognition site for the enzyme. Upon binding to the active site of trypsin, the amide bond between Arg and AMC is cleaved, resulting in the release of a fluorescent AMC molecule. This fluorescence change serves as a signal for researchers to measure trypsin activity [].
Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes proteolytic cleavage reactions. The mechanism involves the specific cleavage of the peptide bond by serine proteases like trypsin and TMPRSS2, resulting in the release of the fluorescent product, 7-amino-4-methylcoumarin. These reactions are typically conducted in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) to mimic biological conditions .
Boc-Gln-Ala-Arg-AMC hydrochloride serves as a substrate for serine proteases, enabling the measurement of their activity through fluorescence detection. The release of the fluorescent group upon cleavage allows researchers to quantify enzyme activity accurately. This property is particularly useful in studies involving digestive enzymes and cancer research, where TMPRSS2 plays a role in prostate cancer cell invasion and metastasis .
The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride typically follows a solid-phase peptide synthesis (SPPS) approach:
Boc-Gln-Ala-Arg-AMC hydrochloride is primarily used in:
Studies involving Boc-Gln-Ala-Arg-AMC hydrochloride have demonstrated its effectiveness in measuring the activity of TMPRSS2 and trypsin under various conditions. For example, assays have been optimized for pH levels and other buffer conditions to enhance enzymatic activity and ensure accurate readings during inhibitor screening processes .
Boc-Gln-Ala-Arg-AMC hydrochloride shares structural similarities with other fluorogenic substrates but is unique due to its specific sequence and the resulting interaction with particular proteases.
Boc-Gln-Ala-Arg-AMC hydrochloride is distinguished by its specific amino acid sequence that optimally interacts with trypsin and TMPRSS2, providing enhanced sensitivity and specificity in detecting their enzymatic activities compared to other substrates that may not exhibit the same level of fluorescence or specificity .